Pixantrone

Description

This compound is an aza-anthracenedione and DNA intercalator which inhibits topoisomerase II. It is similar in structure to anthracyclines such as mitoxantrone, but exerts fewer toxic effects on cardiac tissue. [2] The lower cardio-toxic effects of this compound may be explained, in part, by its redox inactivity [3]. This compound does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines. It also inhibits doxorubicinol formation in human myocardium. [3] As a result, it is believed to be less cardiotoxic while still exerting efficacy. this compound was designed to treat relapsed or refractory aggressive non-Hodgkin's lymphoma(NHL) in patients who have failed two prior lines of therapy. [2] For patients suffering from NHL, first line therapies consist of anthracycline containing multi-drug treatments which unfortunately are known to cause irreversible myocardial tissue damage. Patients refractory to treatment, or those who relapse, are discouraged from further anthracycline use due to cumulative cardiotoxicity. This compound dimaleate, administered intravenously, was designed by Cell Therapeutics Incorporated as an alternative second line therapy in refractory or relapsed NHL. It is currently being tested in Phase III trials. [2] Although this compound has not yet received FDA approval in the United States, it has been granted conditional marketing approval by the European Union. Conditional approval was granted by the European Medicines Agency after a phase III EXTEND trial of patients with NHL showed that this compound was tolerable and that it resulted in significantly higher complete response rate and progression free survival in comparison to other single chemotherapy agents. However, it is notable that the EXTEND trial was stopped early, leaving the statistical significance of the results in question. Based on this uncertainty, in 2009, the FDA ultimately rejected Cell Therapeutic's initial application for accelerated approval for this compound use in relapsed or refractory NHL. Another phase III trial, PIX-R, is now ongoing to clarify pixantrones place in therapy. It will compare this compound efficacy to that of gemcitabine. [2]

This compound is a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. This compound intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.

This compound Dimaleate is the dimaleate salt of a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. This compound intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and is indicated for neoplasm and non-hodgkins lymphoma and has 9 investigational indications.

an immunosuppressant; structure given in first source

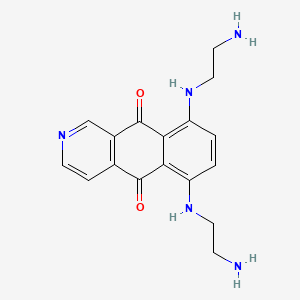

Structure

3D Structure

Properties

IUPAC Name |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZPMAYDXJQYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162744 | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144510-96-3, 144675-97-8 | |

| Record name | Pixantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144510-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pixantrone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144510963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pixantrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144675-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5SXN2KNMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Pixantrone Maleate in Lymphoma Cells: An In-depth Technical Guide

Executive Summary

Pixantrone maleate, marketed as Pixuvri®, is an aza-anthracenedione approved for treating adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma (NHL).[1][2] Structurally engineered to mitigate the cardiotoxicity associated with traditional anthracyclines like doxorubicin, this compound maintains potent antineoplastic activity.[3][4][5] This guide delineates the core mechanisms through which this compound exerts its cytotoxic effects on lymphoma cells. The primary modes of action are DNA intercalation and the poisoning of topoisomerase IIα, leading to catastrophic DNA double-strand breaks (DSBs).[6][7][8] Furthermore, this compound induces profound mitotic perturbations, causing chromosomal mis-segregation and the formation of micronuclei, which ultimately culminates in apoptotic cell death.[4][9] A key distinction is its reduced capacity to generate reactive oxygen species and its selectivity for the topoisomerase IIα isoform, which is prevalent in proliferating cancer cells, likely contributing to its improved cardiac safety profile.[7][10] This document provides a comprehensive overview of these mechanisms, supported by detailed experimental protocols and data interpretation guidelines for researchers in oncology and drug development.

Introduction: The Clinical Imperative in Relapsed/Refractory NHL

Non-Hodgkin's lymphoma represents a heterogeneous group of lymphoid malignancies. While initial treatment with anthracycline-based regimens can be effective, a significant portion of patients with aggressive forms, such as diffuse large B-cell lymphoma (DLBCL), will either relapse or become refractory to therapy.[11] For these patients, subsequent treatment options are limited and often yield disappointing response rates.[2] The cumulative cardiotoxicity of anthracyclines further complicates re-treatment, creating a critical unmet need for effective agents with a more favorable safety profile.[11]

This compound emerged from this context as a rationally designed aza-anthracenedione.[5] Its structural modifications were intended to reduce the formation of drug-iron complexes and subsequent reactive oxygen species (ROS) that are major contributors to doxorubicin-induced cardiotoxicity.[7][10] Clinical trials have demonstrated that this compound offers a meaningful clinical benefit in heavily pretreated NHL patients, leading to its conditional approval in the European Union.[3][6][7] Understanding its precise mechanism of action is paramount for optimizing its clinical use and identifying potential combination strategies.

Core Mechanisms of Action

This compound's antitumor activity stems from a dual assault on the integrity and processing of DNA within lymphoma cells.

DNA Intercalation and Adduct Formation

The planar structure of this compound allows it to insert, or intercalate, between the base pairs of the DNA double helix.[1][12] This physical distortion of the DNA backbone interferes with the essential enzymatic processes of DNA replication and transcription, thereby inhibiting cell proliferation.[1] Beyond simple intercalation, this compound can also form stable DNA adducts, particularly at sites of DNA hypermethylation, further contributing to its cytotoxicity.[13]

Inhibition of Topoisomerase IIα

A primary and critical mechanism of this compound is its function as a "topoisomerase II poison."[3][6] Topoisomerase IIα is a vital nuclear enzyme that resolves DNA topological challenges—such as tangles and supercoils—that arise during replication and chromosome segregation.[14] It does so by creating transient, enzyme-linked double-strand breaks, allowing another DNA strand to pass through before re-ligating the break.

This compound stabilizes the intermediate stage of this reaction, known as the "cleavage complex," where the topoisomerase IIα enzyme is covalently bound to the 5' ends of the DNA.[14] This action prevents the re-ligation of the DNA strands, leading to a lethal accumulation of permanent DSBs.[6][7]

Key Insight: Isoform Selectivity & Reduced Cardiotoxicity A crucial aspect of this compound's pharmacology is its relative selectivity for the topoisomerase IIα isoform over topoisomerase IIβ.[7] The α-isoform is highly expressed in proliferating cells, like lymphoma cells, whereas the β-isoform is predominant in quiescent, post-mitotic tissues such as cardiomyocytes (heart muscle cells).[7] It is hypothesized that the cardiotoxicity of drugs like doxorubicin is partly mediated by their poisoning of topoisomerase IIβ.[7] this compound's selectivity for the α-isoform may therefore be a key factor in its reduced cardiotoxicity.[7][10]

Cellular Consequences in Lymphoma Cells

The initial molecular insults of DNA intercalation and topoisomerase II poisoning trigger a cascade of downstream cellular events that culminate in cell death.

DNA Damage Response (DDR) and Cell Cycle Arrest

The accumulation of DSBs activates the cell's DNA Damage Response (DDR) pathway. A key early event is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[15][16] These γH2AX molecules form distinct foci at the sites of DNA breaks and serve as a sensitive biomarker for DSBs.[16][17] While this compound does induce DSBs, some studies suggest it triggers a less robust checkpoint response compared to doxorubicin, as measured by γH2AX foci formation in the main nucleus.[9]

Mitotic Perturbations and Catastrophe

A distinguishing feature of this compound-induced cell death is the induction of mitotic catastrophe.[4] Instead of arresting the cell cycle to allow for DNA repair, this compound-treated cells often proceed through mitosis with damaged chromosomes.[4] This leads to severe errors in chromosome segregation, characterized by the formation of chromatin bridges and micronuclei (small, separate nuclei containing fragmented chromosomes).[4][9] Interestingly, γH2AX foci are often detected within these micronuclei, indicating the presence of damaged DNA that has been segregated away from the primary nucleus.[4] Cells that undergo these aberrant divisions are ultimately non-viable and are eliminated.[4]

Induction of Apoptosis

The overwhelming DNA damage and mitotic chaos ultimately trigger programmed cell death, or apoptosis. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] This externalized PS can be detected by the protein Annexin V, providing a reliable marker for early apoptotic events.[19] As apoptosis progresses, the cell membrane loses its integrity, allowing dyes like Propidium Iodide (PI) to enter and stain the nuclear DNA, marking late apoptotic or necrotic cells.[18]

Visualization of Pathways and Workflows

Core Mechanism of this compound

Caption: Core mechanism of this compound leading to DNA double-strand breaks.

Cellular Response to this compound-Induced Damage

Caption: Downstream cellular consequences of this compound-induced DNA damage.

Experimental Workflow: Apoptosis Detection

Caption: Workflow for assessing apoptosis via Annexin V/PI flow cytometry.

Experimental Validation: Protocols and Methodologies

To rigorously investigate the mechanisms described, specific and validated assays are required. The following protocols provide a foundation for studying this compound's effects in a laboratory setting.

Data Presentation: Quantifying Cytotoxicity

The cytotoxic potency of this compound is typically assessed using cell viability assays and expressed as the half-maximal inhibitory concentration (IC50). These values can vary significantly based on the lymphoma cell line and the duration of the assay.

| Assay Type | Cell Line (NHL) | This compound IC50 | Doxorubicin IC50 | Reference |

| Short-Term (3-day) | OCI-Ly8 | ~22 nM | ~2.8 nM | [9] |

| Short-Term (3-day) | Z138 | ~2737 nM | ~67 nM | [9] |

| Long-Term (Clonogenic) | OCI-Ly8 | ~5.1 nM | (Not specified) | [9] |

| Long-Term (Clonogenic) | Z138 | ~82.8 nM | (Not specified) | [9] |

Note: This data highlights the increased potency observed in long-term assays, which aligns with the finding that this compound-induced cell death can occur after multiple aberrant cell divisions over several days.[4][9]

Protocol: Topoisomerase II Inhibition (kDNA Decatenation Assay)

Principle of the Assay: This biochemical assay measures the catalytic activity of topoisomerase II. The enzyme's ability to resolve a complex network of interlocked DNA circles (kinetoplast DNA, or kDNA) into individual minicircles is assessed.[20] Inhibitors like this compound will prevent this decatenation, causing the kDNA to remain in the loading well of an agarose gel.[14][20]

Rationale for Use: This assay directly measures the effect of this compound on the enzymatic function of purified topoisomerase II, allowing for the characterization of its inhibitory potential independent of other cellular processes.[7][8]

Methodology:

-

Reaction Setup: On ice, prepare a 20 µL reaction mix in a microcentrifuge tube containing: 10X Topoisomerase II reaction buffer, 200 ng of kDNA, and nuclease-free water.[21]

-

Inhibitor Addition: Add the desired concentrations of this compound (or a vehicle control, e.g., DMSO).

-

Enzyme Addition: Initiate the reaction by adding 1-2 units of purified human topoisomerase IIα enzyme.[20]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[21]

-

Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and Proteinase K to digest the enzyme.[20]

-

Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.[20]

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or a safer alternative) and visualize under UV light.[20]

-

Result Interpretation: The control lane (no inhibitor) should show a band of decatenated minicircles that has migrated into the gel. In the presence of effective concentrations of this compound, the kDNA will fail to decatenate and will be retained in the loading well.

-

Protocol: DNA Double-Strand Break Detection (γH2AX Immunofluorescence)

Principle of the Assay: This cell-based assay visualizes the formation of DSBs. The phosphorylation of histone H2AX to γH2AX at the site of a break is detected using a specific primary antibody, followed by a fluorescently labeled secondary antibody. The resulting fluorescent "foci" can be quantified using microscopy.[16][17]

Rationale for Use: This assay provides direct, quantifiable evidence of DSB induction within intact lymphoma cells following treatment with this compound, confirming that the upstream enzymatic inhibition translates to downstream cellular DNA damage.[7][8]

Methodology:

-

Cell Culture: Grow lymphoma cells (e.g., on coverslips or in chamber slides) and treat with various concentrations of this compound or a vehicle control for the desired time (e.g., 4-24 hours).[1]

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize the membranes with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.[1][22]

-

Blocking: Incubate cells in a blocking solution (e.g., PBS with 2% Bovine Serum Albumin) to prevent non-specific antibody binding.[1][22]

-

Primary Antibody Incubation: Incubate cells with a primary antibody specific for phospho-histone H2AX (Ser139) for 1 hour at room temperature.[22]

-

Secondary Antibody Incubation: After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.[22]

-

Counterstaining & Mounting: Stain the nuclei with a DNA dye like DAPI and mount the coverslip onto a microscope slide.

-

Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

-

Result Interpretation: A significant, dose-dependent increase in the average number of foci per cell in this compound-treated samples compared to the control indicates the induction of DNA double-strand breaks.

-

Protocol: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Principle of the Assay: This flow cytometry-based method differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[18] Annexin V, conjugated to a fluorophore like FITC, binds to phosphatidylserine on the surface of early apoptotic cells.[19] Propidium Iodide (PI), a fluorescent DNA-binding dye, is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[23]

Rationale for Use: This assay provides a quantitative measure of the ultimate fate of this compound-treated lymphoma cells, confirming that the induced DNA damage and mitotic errors lead to programmed cell death.

Methodology:

-

Cell Treatment: Induce apoptosis by treating 1-5 x 10^5 lymphoma cells with this compound for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle-treated negative control.[19]

-

Cell Collection: Collect the cells (including any floating cells from the supernatant) by centrifugation.[19]

-

Washing: Wash the cells once with cold 1X PBS.[19]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[19]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[23]

-

Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[19]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze on a flow cytometer within one hour.[19][23]

-

Result Interpretation: The flow cytometry data will be displayed as a quadrant plot:

-

Conclusion and Future Directions

This compound maleate employs a distinct and multifaceted mechanism of action to induce cytotoxicity in lymphoma cells. Its ability to intercalate into DNA, poison topoisomerase IIα, and induce mitotic catastrophe through profound chromosomal mis-segregation distinguishes it from other chemotherapeutic agents.[1][4] The reduced propensity to generate reactive oxygen species and its selectivity for topoisomerase IIα likely contribute to its favorable cardiac safety profile.[7]

Future research should continue to explore the nuances of the DNA damage response triggered by this compound, particularly why it appears to evade certain cell cycle checkpoints. Understanding these pathways more deeply could identify rational combination therapies, potentially pairing this compound with checkpoint inhibitors or agents that target DNA repair pathways to enhance its efficacy in treating refractory non-Hodgkin's lymphoma.

References

- 1. benchchem.com [benchchem.com]

- 2. Current Opinion on this compound in the Treatment of Non-Hodgkin B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound maleate for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Limited efficacy of this compound in refractory diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: a novel anthracycline-like drug for the treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The γH2AX DNA damage assay from a drop of blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. γH2AX Double Strand DNA Damage Response Assay | Cyprotex | Evotec [evotec.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. benchchem.com [benchchem.com]

- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mpbio.com [mpbio.com]

- 23. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Pixantrone

Introduction

Pixantrone, marketed under the trade name Pixuvri, is a pivotal therapeutic agent in the landscape of oncology, specifically for treating relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma.[1][2] It is classified as an aza-anthracenedione, a class of compounds structurally related to potent but cardiotoxic chemotherapy agents like doxorubicin and mitoxantrone.[1][3] The development of this compound was a deliberate exercise in medicinal chemistry, aimed at retaining the potent antineoplastic activity of its predecessors while mitigating the dose-limiting cardiotoxicity that complicates their clinical use.[4][5][6] This guide provides a detailed examination of this compound's unique molecular architecture and the refined, manufacturing-scale synthesis that produces the active pharmaceutical ingredient (API).

Section 1: The Molecular Architecture of this compound

The therapeutic profile of this compound is intrinsically linked to its chemical structure. Its design represents a strategic modification of the classic anthracenedione scaffold to enhance its safety profile without compromising efficacy.

Core Chemical Identity

This compound's fundamental properties are summarized below, providing a snapshot of its chemical identity.[4][7][8][]

| Property | Value |

| IUPAC Name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione[4][8][] |

| Molecular Formula | C₁₇H₁₉N₅O₂[4][8][10] |

| Molar Mass | 325.37 g/mol [7][11] |

| Appearance | Blue solid[4][12] |

| CAS Number | 144510-96-3[8][12] |

| Drug Form | This compound Dimaleate (BBR 2778)[4][13] |

Structural Rationale and Design for Reduced Cardiotoxicity

This compound was engineered to overcome the primary limitation of anthracyclines and related drugs: cardiotoxicity. This toxicity is largely attributed to the ability of their quinone-hydroquinone moieties to chelate iron (Fe³⁺), leading to the formation of reactive oxygen species (ROS) that damage cardiomyocytes.[1][5]

The key innovation in this compound's structure is the replacement of the electron-rich 1,4-dihydroxyphenyl ring found in mitoxantrone with a bioisosteric pyridine ring.[5] This substitution creates an "aza-anthracenedione," a benzo[g]isoquinoline-5,10-dione core, which lacks the hydroquinone functionality necessary for potent iron chelation.[1][5] This structural modification is the principal reason for this compound's significantly reduced potential to induce oxidative stress in cardiac tissue, thereby lowering the risk of cardiotoxicity.[1][3][5]

Its mechanism of action, however, remains similar to its predecessors. The planar aromatic core intercalates into DNA, while the two basic (2-aminoethyl)amino side chains interact with the phosphate backbone, anchoring the molecule. This complex interferes with the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[4][14] this compound acts as a "topoisomerase II poison," stabilizing the enzyme-DNA cleavage complex and leading to lethal double-strand breaks in cancer cells.[1][14] Notably, evidence suggests this compound is more selective for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells, than for the topoisomerase IIβ isoform, which is predominant in quiescent cardiomyocytes, further contributing to its favorable cardiac safety profile.[1][3]

References

- 1. Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. This compound | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C17H19N5O2) [pubchemlite.lcsb.uni.lu]

- 11. GSRS [precision.fda.gov]

- 12. This compound [drugfuture.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. What is this compound Dimaleate used for? [synapse.patsnap.com]

Pixantrone: A Mechanistic Deep Dive into a Modern Topoisomerase II Poison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pixantrone (Pixuvri®) is a novel aza-anthracenedione, structurally analogous to mitoxantrone, that has emerged as a significant therapeutic agent in oncology.[1] It was rationally designed to retain the potent anti-neoplastic activity of anthracyclines and anthracenediones while mitigating the cumulative and often irreversible cardiotoxicity that limits their clinical utility.[2][3] This guide provides a comprehensive technical analysis of this compound's core mechanism of action as a topoisomerase II poison. We will deconstruct its chemical architecture, elucidate the molecular interactions that define its function, present the key experimental workflows used to characterize its activity, and explore the downstream cellular consequences that lead to tumor cell death. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology and its place in the landscape of modern cancer therapeutics.

Introduction: The Rationale for a New Generation of Topoisomerase Poisons

DNA topoisomerase II enzymes are essential for cell viability, resolving the topological challenges that arise during DNA replication, transcription, and chromosome segregation. By creating transient double-strand breaks (DSBs), passing an intact DNA duplex through the break, and re-ligating the strands, they manage DNA tangles and supercoils. Human cells express two isoforms: topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B). TOP2A is highly expressed in proliferating cells and is a well-established target for cancer chemotherapy. Conversely, TOP2B is the predominant isoform in quiescent, terminally differentiated cells, such as cardiomyocytes.[4]

Classic chemotherapeutics like doxorubicin and mitoxantrone effectively target TOP2A but also potently inhibit TOP2B. This lack of isoform selectivity is believed to be a major contributor to their dose-limiting cardiotoxicity.[4][5] this compound was developed to address this critical liability. As a first-in-class aza-anthracenedione, its unique structure confers distinct pharmacological properties, establishing it not merely as an inhibitor, but as a potent topoisomerase II poison with a significantly improved cardiac safety profile.[1][6]

Chemical Structure: Designing for Efficacy and Safety

This compound's chemical structure is the foundation of its unique therapeutic profile. It is an analogue of mitoxantrone, featuring critical modifications designed to alter its biological activity.

-

Aza-Anthracenedione Core: Unlike mitoxantrone, this compound incorporates a nitrogen atom into one of the aromatic rings, creating an aza-anthracenedione.[5] This modification modulates the molecule's electronic properties and its interaction with DNA.[5]

-

Lack of Hydroquinone Moiety: The defining feature for its improved safety is the absence of the quinone-hydroquinone functionality present in doxorubicin and mitoxantrone.[4][5] This prevents this compound from chelating iron, thereby blocking the Fenton reaction-mediated production of cardiotoxic reactive oxygen species (ROS).[4][7]

-

Modified Side Chains: The substitution of (hydroxyethylamino)-ethylamino side chains with (ethylamino)-diethylamino side chains further differentiates it from mitoxantrone, influencing its DNA binding and cellular uptake.[5]

These rational design choices result in a compound that retains the ability to intercalate into DNA and poison topoisomerase II while fundamentally uncoupling this anti-cancer mechanism from the primary drivers of anthracycline-induced cardiotoxicity.[4][7]

Core Mechanism: Stabilizing the Topoisomerase II-DNA Cleavage Complex

This compound functions as a classic topoisomerase II "poison." This is a critical distinction from catalytic inhibitors, which merely block the enzyme's activity. A poison actively traps the enzyme in a covalent complex with DNA, leading to catastrophic DNA damage.

-

DNA Intercalation: The process begins with the planar aza-anthracenedione core of this compound inserting itself between the base pairs of the DNA double helix (intercalation).[8][9] Studies have shown that this compound preferentially binds at specific DNA sequences, such as CpA dinucleotides and adenine bulge sites, which may influence its targeting of certain genomic regions.[10][11]

-

Formation of the Ternary Complex: Once intercalated, this compound interacts with topoisomerase II as the enzyme binds to the DNA, forming a stable ternary drug-enzyme-DNA complex.

-

Poisoning the Enzyme: This ternary complex stabilizes the "cleavage complex" intermediate of the topoisomerase II reaction cycle. In this state, the DNA is cleaved, and the enzyme is covalently attached to the 5' ends of the DNA strands. This compound's presence inhibits the subsequent re-ligation step.

-

Generation of Double-Strand Breaks (DSBs): The trapped, covalent cleavage complexes are converted into permanent DSBs when encountered by the cellular machinery of replication or transcription. These DSBs are highly cytotoxic lesions that trigger downstream cell death pathways.

A crucial aspect of this compound's mechanism is its relative selectivity for the TOP2A isoform.[4][5] By preferentially poisoning the TOP2A isoform abundant in cancer cells and sparing the TOP2B isoform found in cardiomyocytes, this compound achieves a wider therapeutic window.[4][5][7]

Experimental Validation: Protocols for Characterizing a Topoisomerase II Poison

The classification of this compound as a topoisomerase II poison is substantiated by a series of well-defined biochemical and cellular assays. Each protocol provides a layer of evidence, from demonstrating enzyme interaction to confirming the induction of cytotoxic DNA lesions in a cellular context.

Assay 1: Topoisomerase II Catalytic Inhibition (kDNA Decatenation Assay)

This assay determines if a compound interferes with the catalytic activity of topoisomerase II. It is a primary screen for potential inhibitors but does not distinguish between catalytic inhibitors and poisons.

-

Principle: Kinetoplast DNA (kDNA) is a network of thousands of interlocked DNA mini-circles isolated from trypanosomes. Topoisomerase II is unique in its ability to decatenate this network into individual, open-circular DNA monomers.[12] An inhibitor will prevent this process, leaving the kDNA network intact.

-

Protocol:

-

Prepare reaction tubes containing 10x topoisomerase II reaction buffer and ~200 ng of kDNA substrate.[12][13]

-

Add varying concentrations of this compound (or control compound) to the tubes. Include a no-drug control.

-

Initiate the reaction by adding a predetermined amount of purified human topoisomerase IIα enzyme.[12][13]

-

Terminate the reaction by adding 5x loading dye containing SDS and proteinase K to digest the enzyme.

-

Resolve the DNA products on a 0.8-1% agarose gel containing ethidium bromide.[12][13]

-

Visualize the DNA under UV light. The control lane will show fast-migrating decatenated monomers, while effective inhibitor concentrations will show the kDNA network remaining in the well.

-

References

- 1. This compound: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: merging safety with efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound anticancer drug as a DNA ligand: Depicting the mechanism of action at single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of this compound to DNA at CpA dinucleotide sequences and bulge structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA binding by this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Underpinnings of Pixantrone's Reduced Cardiotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracyclines, such as doxorubicin, represent a cornerstone of chemotherapy but are fraught with the risk of cumulative and often irreversible cardiotoxicity, significantly limiting their clinical utility. Pixantrone, an aza-anthracenedione, was rationally designed to retain potent anti-neoplastic activity while mitigating the cardiac risks associated with its predecessors. This in-depth technical guide synthesizes the current understanding of the molecular basis for this compound's improved cardiac safety profile. We will explore the key structural modifications that differentiate this compound from traditional anthracyclines and dissect the downstream molecular consequences, including its altered interaction with iron, reduced generation of reactive oxygen species (ROS), and its selectivity for topoisomerase II isoforms. Furthermore, this guide will delve into the experimental methodologies used to elucidate these mechanisms, providing a framework for researchers in the field.

Introduction: The Challenge of Anthracycline-Induced Cardiotoxicity

For decades, anthracyclines like doxorubicin have been indispensable in the treatment of a wide array of hematological and solid tumors.[1][2] However, their clinical application is hampered by a dose-dependent cardiotoxicity that can manifest as acute arrhythmias, pericarditis-myocarditis syndrome, or, more commonly, a chronic, progressive cardiomyopathy leading to congestive heart failure.[3] This severe side effect has spurred the development of second-generation anthracyclines and other topoisomerase II inhibitors with the goal of uncoupling anti-tumor efficacy from cardiac damage. This compound emerged from these efforts as a promising agent, demonstrating a favorable cardiac safety profile in both preclinical and clinical settings.[2][4][5]

The Molecular Architecture of a Safer Anthracenedione

This compound's reduced cardiotoxicity is fundamentally rooted in its unique chemical structure.[6] As an aza-anthracenedione, it is structurally related to mitoxantrone and doxorubicin but with critical modifications that alter its biochemical behavior.[1][7]

The Absence of a Hydroquinone Moiety and its Implications for Iron Chelation

A defining feature of this compound is the replacement of the hydroquinone ring found in doxorubicin and mitoxantrone with a nitrogen-containing heterocycle.[7][8] This seemingly subtle change has profound consequences. The hydroquinone moiety is a key structural feature that enables doxorubicin and mitoxantrone to chelate ferric iron (Fe³⁺).[1][7] The resulting iron-drug complex is a potent catalyst for the generation of highly reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions.[3][8] This "iron-dependent oxidative stress" is a primary and well-established mechanism of anthracycline-induced cardiotoxicity.[7]

This compound's altered structure renders it incapable of binding iron.[7][8] This inability to form iron complexes is a cornerstone of its reduced cardiotoxicity, as it effectively shuts down a major pathway for ROS production in cardiomyocytes.[7][8] While this compound can generate semiquinone free radicals in enzymatic systems, this is not observed in cellular environments, likely due to lower cellular uptake.[7][9][10]

dot

Caption: Doxorubicin vs. This compound: Iron Binding and ROS Production.

Preferential Targeting of Topoisomerase IIα: A Key to Selective Cytotoxicity

Both the anti-tumor activity and a component of the cardiotoxicity of anthracyclines are mediated through their interaction with topoisomerase II (Top2), an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[11] Humans express two isoforms of this enzyme: Top2α and Top2β.

-

Topoisomerase IIα (Top2α): Primarily expressed in proliferating cells and is the key target for anti-cancer therapy.[11]

-

Topoisomerase IIβ (Top2β): Predominantly found in post-mitotic, terminally differentiated cells, including cardiomyocytes.[7][11] Accumulating evidence strongly suggests that the interaction of anthracyclines with Top2β is a major contributor to their cardiotoxic effects.[7][11]

This compound exhibits a degree of selectivity for Top2α over Top2β.[1][7] This preferential targeting of the isoform abundant in cancer cells, while sparing the isoform prevalent in heart muscle, is a critical factor in its improved therapeutic index.[7][12] This selectivity means that at therapeutic concentrations, this compound is more likely to induce cytotoxic DNA double-strand breaks in tumor cells while minimizing damage to cardiomyocytes.[7]

dot

Caption: this compound's Selective Targeting of Topoisomerase II Isoforms.

Mitochondrial Homeostasis: A Lingering but Attenuated Concern

While the primary drivers of this compound's reduced cardiotoxicity are its lack of iron binding and Top2β sparing, its effects on mitochondria are not entirely benign. Some in vitro studies have demonstrated that this compound can induce mitochondrial dysfunction in cardiomyocytes at clinically relevant concentrations.[1][13] This suggests that while significantly safer than its predecessors, this compound may still exert some level of mitochondrial toxicity. However, this effect is considerably less pronounced than that observed with doxorubicin.[7][9]

The Emerging Role of Formaldehyde in this compound's Mechanism of Action

A fascinating and relatively recent discovery is the ability of this compound to be activated by formaldehyde to form stable, covalent DNA adducts.[14][15][16][17] This reaction is significantly more efficient for this compound than for mitoxantrone.[15][16][17] The formation of these adducts represents a Top2-independent mechanism of cytotoxicity and may contribute to this compound's overall anti-cancer efficacy.[18] While the direct implications of this formaldehyde-mediated activation for cardiotoxicity are still under investigation, it highlights a unique aspect of this compound's pharmacology that distinguishes it from other anthracenediones.

Experimental Workflows for Assessing Cardiotoxicity

The elucidation of this compound's favorable cardiac safety profile has been the result of rigorous preclinical and clinical investigation. Below are representative experimental protocols that form the basis of our understanding.

In Vitro Assessment of Myocyte Damage

-

Objective: To quantify and compare the direct cytotoxic effects of this compound and other anthracyclines on cardiomyocytes.

-

Cell Model: Primary neonatal rat ventricular myocytes or the H9c2 cell line, a rat myocardial cell line that can be differentiated into a cardiac phenotype.[1][13]

-

Methodology:

-

Culture cardiomyocytes to the desired confluency or differentiation state.

-

Expose cells to a range of concentrations of this compound, doxorubicin (positive control), and a vehicle control for a specified duration (e.g., 24-48 hours).

-

Assess cell viability and cytotoxicity using multiple endpoints:

-

Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium, a marker of plasma membrane integrity.[7][9][10]

-

MTT Assay: Assesses mitochondrial metabolic activity as an indicator of cell viability.[1][13]

-

Neutral Red Uptake Assay: Measures the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes.[1][13]

-

-

-

Data Analysis: Calculate IC₅₀ values (the concentration of drug that inhibits 50% of cell growth or viability) for each compound and compare the relative toxicity.

Measurement of Reactive Oxygen Species (ROS) Production

-

Objective: To determine the capacity of this compound to induce oxidative stress in cardiomyocytes compared to doxorubicin.

-

Methodology:

-

Treat cultured cardiomyocytes with this compound, doxorubicin, a positive control for ROS induction (e.g., H₂O₂), and a vehicle control.

-

Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]

-

Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer.

-

-

Data Analysis: Quantify the rate of ROS production for each treatment condition and compare the relative levels of oxidative stress induced by each drug.

Topoisomerase II Cleavage Complex Assay

-

Objective: To assess the ability of this compound to stabilize the covalent complex between Top2 isoforms and DNA.

-

Methodology:

-

Utilize purified recombinant human Top2α and Top2β enzymes.

-

Incubate the enzymes with supercoiled plasmid DNA (e.g., pBR322) in the presence of various concentrations of this compound.

-

Stop the reaction and treat with a protein denaturant (e.g., SDS) and a protease (e.g., proteinase K) to reveal DNA breaks.

-

Analyze the DNA products by agarose gel electrophoresis. The formation of linear DNA from supercoiled DNA indicates the stabilization of the cleavage complex.[7][9][10]

-

-

Data Analysis: Compare the concentration of this compound required to induce DNA cleavage mediated by Top2α versus Top2β to determine isoform selectivity.

Quantitative Data Summary

| Parameter | This compound | Doxorubicin | Mitoxantrone | Reference |

| Myocyte Damage (LDH Release) | 10- to 12-fold less damaging | High | High | [7][9][10][12] |

| Iron (Fe³⁺) Binding | No | Yes | Yes | [7][8] |

| ROS Production in Myocytes | Significantly lower | High | Moderate | [7][8] |

| Topoisomerase IIβ Interaction | Reduced | High | High | [1][7] |

| Mitochondrial Dysfunction (in vitro) | Present at higher concentrations | High | High | [1][13] |

Conclusion and Future Directions

The reduced cardiotoxicity of this compound is a multifactorial phenomenon deeply embedded in its molecular design. The key pillars of its cardiac safety are its inability to chelate iron, thereby mitigating a major source of oxidative stress, and its preferential targeting of the Top2α isoform, which spares the Top2β isoform prevalent in cardiomyocytes. While not entirely devoid of effects on mitochondria, these are significantly attenuated compared to older anthracyclines. The discovery of its activation by formaldehyde opens new avenues for understanding its complete mechanism of action and for the potential design of novel anti-cancer agents with even greater selectivity and safety. For drug development professionals, the story of this compound serves as a powerful case study in rational drug design, demonstrating how a deep understanding of molecular mechanisms can lead to the creation of safer and more effective therapies.

References

- 1. This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Role of Oxidative Stress in the Mechanisms of Anthracycline-Induced Cardiotoxicity: Effects of Preventive Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. This compound (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound can be activated by formaldehyde to generate a potent DNA adduct forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound can be activated by formaldehyde to generate a potent DNA adduct forming agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cris.biu.ac.il [cris.biu.ac.il]

The Formation of Pixantrone-DNA Adducts in the Presence of Formaldehyde: A Technical Guide for Researchers

Introduction: Re-evaluating Pixantrone's Mechanism of Action

This compound (PIX) is a promising aza-anthracenedione chemotherapeutic agent, structurally analogous to mitoxantrone, approved for treating relapsed or refractory aggressive B-cell non-Hodgkin lymphoma.[1] Its established mechanisms of action include DNA intercalation and poisoning of topoisomerase II, leading to DNA strand breaks and apoptosis.[2][3][4] However, a growing body of evidence points to an additional, potent mechanism: the formation of covalent DNA adducts upon activation by formaldehyde.[5][6] This guide provides an in-depth technical exploration of this phenomenon, offering researchers the foundational knowledge and practical methodologies to investigate the formation and characteristics of this compound-DNA adducts.

Formaldehyde, a ubiquitous environmental agent and a metabolic byproduct in living cells, can act as a molecular bridge, covalently linking this compound to DNA.[7][8] This interaction is significantly more efficient and results in more stable adducts compared to its predecessor, mitoxantrone, suggesting a clinically relevant and distinct mode of cytotoxicity for this compound.[5][9] Understanding this process is paramount for elucidating the full therapeutic potential of this compound and for the rational design of next-generation anthracenedione-based therapies.

The Chemistry of Adduct Formation: A Ternary Complex

The formation of a stable this compound-DNA adduct is a fascinating example of ternary complex formation, absolutely dependent on the presence of formaldehyde.[5][10] this compound itself does not form covalent bonds with DNA; instead, formaldehyde acts as a chemical linker.[7] The proposed mechanism involves the reaction of formaldehyde with an amino group on one of this compound's side chains to form a reactive Schiff base. This electrophilic intermediate is then susceptible to nucleophilic attack by a DNA base, primarily the exocyclic N2 amino group of guanine, forming a stable methylene bridge.[11][12]

This covalent linkage effectively "locks" the this compound molecule onto the DNA strand, creating a significant lesion that can impede critical cellular processes such as DNA replication and transcription.[13][14] Unlike simple intercalation, this covalent adduct presents a more formidable challenge to the cell's DNA repair machinery.

Caption: Proposed mechanism of this compound-DNA adduct formation.

Comparative Analysis: this compound vs. Mitoxantrone

A key aspect of this compound's pharmacological profile is its superior ability to form formaldehyde-mediated DNA adducts compared to mitoxantrone.[5] This difference is likely attributable to the structural variations in their side chains. While both are anthracenediones, this compound possesses primary amino groups in its side chains, which are more reactive with formaldehyde than the secondary amino groups of mitoxantrone.[15]

| Parameter | This compound | Mitoxantrone | Reference(s) |

| Adduct Formation Efficiency | 10- to 100-fold greater propensity | Lower propensity | [5][9] |

| Adduct Stability (Half-life at 37°C) | ~80 minutes | ~25 minutes | [5] |

| Requirement for Formaldehyde | Absolute | Absolute | [5][7] |

Table 1: Comparison of this compound and Mitoxantrone in Formaldehyde-Mediated DNA Adduct Formation.

This enhanced efficiency and stability of this compound-DNA adducts may contribute significantly to its cytotoxic effects, potentially explaining aspects of its clinical efficacy that are not fully accounted for by topoisomerase II inhibition alone.[5]

Experimental Protocols for Studying this compound-DNA Adducts

The following protocols provide a framework for the in vitro and analytical investigation of this compound-DNA adduct formation. These methodologies are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Crosslinking Assay using Denaturing Agarose Gel Electrophoresis

This assay is a robust method to qualitatively and semi-quantitatively assess the formation of covalent drug-DNA adducts that stabilize the DNA double helix against denaturation.[5]

Principle: Covalent adducts, acting as "virtual" interstrand crosslinks, prevent the complete separation of DNA strands under denaturing conditions.[5] On a denaturing agarose gel, single-stranded DNA (ssDNA) migrates faster than double-stranded DNA (dsDNA). The presence of a slower-migrating dsDNA band in drug-treated samples indicates adduct formation.

Step-by-Step Methodology:

-

DNA Preparation: Use a linearized plasmid DNA or a long oligonucleotide. End-label the DNA with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP for sensitive detection.

-

Reaction Setup: In a microcentrifuge tube, combine the following in phosphate-buffered saline (pH 7.0):

-

³²P-labeled DNA (e.g., 25 µM base pairs)

-

This compound (e.g., 0-20 µM)

-

Freshly prepared formaldehyde solution (e.g., 2 mM)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours to overnight).[5]

-

Removal of Non-covalently Bound Drug:

-

Perform two extractions with Tris-saturated phenol.

-

Perform one extraction with chloroform.

-

Precipitate the DNA with ethanol and sodium acetate, using glycogen as a carrier.[5]

-

-

Denaturation: Resuspend the DNA pellet in a formamide-based loading buffer (e.g., 60% formamide) and heat at 52°C for 5 minutes to denature the DNA.

-

Gel Electrophoresis:

-

Load the samples onto a 0.8% agarose gel in 1x TAE buffer.

-

Include controls:

-

Untreated DNA, not denatured (dsDNA marker)

-

Untreated DNA, denatured (ssDNA marker)

-

DNA treated with this compound only (no formaldehyde)

-

DNA treated with formaldehyde only (no this compound)

-

-

Run the gel at a low voltage (e.g., 30-40 V) overnight.[3]

-

-

Visualization and Quantification:

-

Dry the gel and expose it to a phosphor screen.

-

Image the screen using a phosphorimager.

-

Quantify the intensity of the ssDNA and dsDNA bands to determine the percentage of crosslinked DNA.

-

Caption: Workflow for the in vitro crosslinking assay.

Protocol 2: Characterization of this compound-DNA Adducts by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and structural characterization of DNA adducts.[9][11]

Principle: After formation of the adduct and enzymatic digestion of the DNA to individual nucleosides, the modified nucleoside (this compound-formaldehyde-deoxyguanosine) can be separated by LC and identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern in the mass spectrometer.

Step-by-Step Methodology:

-

Adduct Formation: React calf thymus DNA or a specific oligonucleotide with this compound and formaldehyde as described in Protocol 1.

-

DNA Purification: Thoroughly purify the DNA to remove any unbound drug and reagents. This can be achieved through repeated ethanol precipitation or using DNA purification columns.

-

Enzymatic Hydrolysis:

-

Digest the adducted DNA to its constituent 2'-deoxynucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

-

This process should be carried out under conditions that preserve the integrity of the adduct.

-

-

Sample Cleanup and Enrichment:

-

The DNA hydrolysate will contain a large excess of unmodified nucleosides. It is often necessary to enrich the adducts using solid-phase extraction (SPE) or offline HPLC fractionation.[5]

-

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

-

Chromatography: Separate the nucleosides on a C18 reversed-phase column using a gradient of water and acetonitrile, both containing a small amount of an acid like formic acid to aid ionization.

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Perform a precursor ion scan to identify potential adducts by looking for the neutral loss of the deoxyribose moiety (116.0474 Da).[10]

-

Use selected reaction monitoring (SRM) for targeted quantification of the expected adduct, or high-resolution MS for accurate mass determination and formula prediction.[5]

-

Acquire tandem MS (MS/MS) spectra of the parent ion to obtain structural information from the fragmentation pattern.

-

-

Caption: Workflow for mass spectrometry analysis of this compound-DNA adducts.

Conclusion and Future Directions

The activation of this compound by formaldehyde to form covalent DNA adducts represents a significant and potentially underappreciated aspect of its anticancer activity. The methodologies outlined in this guide provide a robust framework for researchers to explore this phenomenon in detail. Future research in this area could focus on several key areas:

-

Cellular Detection: While in vitro evidence is strong, developing more sensitive methods, such as accelerator mass spectrometry, to quantify these adducts in cancer cells and patient samples is a critical next step.[3][5]

-

DNA Repair Pathways: Investigating how cells recognize and repair this compound-DNA adducts will provide insights into mechanisms of resistance and potential therapeutic synergies.

-

Structural Biology: High-resolution structural studies (e.g., NMR or X-ray crystallography) of the this compound-formaldehyde-DNA ternary complex would provide invaluable atomic-level details of the interaction.

-

Drug Development: The principles learned from studying this compound could guide the design of new anticancer agents that are more efficiently activated by the tumor microenvironment to form highly cytotoxic DNA adducts.

By continuing to unravel the complex interplay between this compound, formaldehyde, and DNA, the scientific community can further optimize the use of this important therapeutic agent and pave the way for novel cancer treatments.

References

- 1. Interactions of mitoxantrone with duplex and triplex DNA studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound can be activated by formaldehyde to generate a potent DNA adduct forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Inhaled Low Dose Formaldehyde Induced DNA adducts and DNA-protein cross-links by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA Isolation and Sample Preparation for Quantification of Adduct Levels by Accelerator Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of Pixantrone in Cell Culture Media: An In-depth Technical Guide

Introduction: The Critical Importance of In Vitro Stability for Pixantrone

This compound (BBR-2778) is a promising aza-anthracenedione antineoplastic agent that functions as a topoisomerase II inhibitor and DNA intercalating agent.[1][2] Its structural design, which differs from classic anthracyclines like doxorubicin, aims to reduce cardiotoxicity while maintaining potent antitumor activity.[3][4] For researchers in oncology, hematology, and drug development, understanding the behavior of this compound in in vitro systems is paramount for generating reliable and reproducible data. The stability of a compound in cell culture media is a critical, yet often overlooked, variable that can significantly impact experimental outcomes. This guide provides a comprehensive overview of the factors influencing the in vitro stability of this compound, offering field-proven insights and detailed protocols to ensure the scientific integrity of your research.

The stability of this compound in cell culture is not a simple, single parameter but rather a composite of its physical and chemical stability. Physical stability primarily relates to its solubility and the propensity to precipitate out of solution, while chemical stability pertains to its degradation into other molecular species. Both aspects are profoundly influenced by the complex milieu of cell culture media.

I. Physicochemical Properties and Solubility of this compound

This compound dimaleate, the form commonly used in research, is a dark blue lyophilized powder.[2] Its solubility is a key determinant of its bioavailability in in vitro assays.

-

Solvents: this compound maleate is highly soluble in Dimethyl Sulfoxide (DMSO) and water.[1] For cell culture applications, preparing a concentrated stock solution in sterile, anhydrous DMSO is the recommended practice.[1] It is reported to be insoluble in ethanol.[1]

-

Precipitation in Cell Culture Media: A common challenge encountered by researchers is the precipitation of this compound upon dilution of the DMSO stock solution into aqueous cell culture media.[1] This is often due to the final concentration exceeding the solubility limit of this compound in the aqueous environment of the media.[1] Adding a concentrated DMSO stock directly to a large volume of cold media can cause the drug to "crash out" of solution.[1]

II. Factors Influencing this compound Stability and Bioavailability in Cell Culture

The in vitro stability and effective concentration of this compound are not static but are dynamically influenced by a range of factors inherent to the cell culture environment. Understanding and controlling these variables is essential for experimental consistency.

Cell Culture Media Composition

Different basal media formulations (e.g., RPMI-1640, DMEM) have varying concentrations of salts, amino acids, and other components that can interact with this compound and affect its solubility.[1]

Serum Concentration and Protein Binding

Fetal Bovine Serum (FBS) is a standard supplement in many cell culture protocols, but its components can significantly impact the effective concentration of this compound. Serum proteins, such as albumin, can bind to this compound, reducing the free fraction of the drug available to interact with cancer cells.[5] This protein binding can lead to a higher apparent IC50 value in the presence of higher serum concentrations.[5] While reducing serum concentration can provide a more accurate measure of intrinsic potency, it may also negatively affect cell health and proliferation.[5] Therefore, it is crucial to determine the optimal serum concentration that maintains cell viability for your specific cell line before conducting drug treatment experiments.[5]

pH of the Cell Culture Medium

The pH of the culture medium is a critical factor for the stability of many chemical compounds.[6][7] Changes in pH, which can occur during cell incubation due to metabolic activity, can affect the solubility and potentially the chemical stability of this compound.[1] Ensuring the medium is well-buffered and monitoring the pH, especially in long-term experiments, is crucial.[1]

Temperature

Temperature fluctuations can impact drug solubility.[1] Maintaining a constant temperature of 37°C in the incubator is standard practice.[1] It is also important to avoid repeated warming and cooling of media containing this compound.[1]

The interplay of these factors is visually summarized in the following diagram:

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Factors affecting this compound stability and bioavailability in vitro.

III. Protocols for Preparation and Handling of this compound in Cell Culture

Adherence to a standardized protocol for the preparation and handling of this compound is critical to minimize variability in experimental results.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound maleate powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the this compound maleate powder and DMSO to reach room temperature.

-

Weigh the required amount of this compound maleate powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex the solution thoroughly to ensure the powder is completely dissolved.

-

If necessary, briefly sonicate the stock solution, taking care to avoid heating.

-

Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) cell culture medium

-

-

Procedure:

-

Warm the cell culture medium to 37°C before adding the drug.

-

To avoid precipitation, perform a serial dilution. First, dilute the DMSO stock solution in a small volume of warm media, mix well, and then add this intermediate dilution to the final volume of the cell culture.

-

Alternatively, add the DMSO stock solution dropwise to the final volume of pre-warmed media while gently swirling.

-

Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, typically below 0.5%, as many cell lines show sensitivity at concentrations above 0.1%.[1] It is crucial to determine the DMSO tolerance of your specific cell line.

-

IV. Assessing the In Vitro Stability of this compound: A Methodological Approach

While specific degradation kinetics for this compound in various cell culture media are not extensively published, researchers can and should perform their own stability assessments, particularly for long-term experiments where compound degradation could be a significant factor.

Protocol 3: General Workflow for In Vitro Stability Assessment of this compound

-

Experimental Setup:

-

Prepare a working solution of this compound in your specific cell culture medium (e.g., RPMI-1640 + 10% FBS) at the desired final concentration.

-

Dispense the this compound-containing medium into sterile tubes or wells of a culture plate.

-

Incubate the samples under standard cell culture conditions (37°C, 5% CO2) in a humidified incubator.

-

At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the medium.

-

Immediately process the samples for analysis or store them at -80°C until analysis.

-

-

Sample Preparation for HPLC Analysis:

-

For samples containing serum, a deproteinization step is necessary. A common method is protein precipitation with a cold organic solvent (e.g., acetonitrile).

-

To 100 µL of the cell culture medium sample, add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for HPLC analysis.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

An HPLC method with UV or PDA detection is suitable for quantifying this compound.

-

Column: A reverse-phase C18 column is appropriate.

-

Mobile Phase: An optimized mobile phase, likely consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile), should be used.

-

Detection: The wavelength for detection should be set at an absorbance maximum for this compound.

-

Quantification: The concentration of this compound in the samples at each time point is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

The following diagram illustrates the workflow for assessing this compound's stability:

graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Workflow for determining the in vitro stability of this compound.

V. Summary of Key Considerations for In Vitro Studies with this compound

To facilitate reproducible and reliable in vitro experiments with this compound, the following key factors and best practices are summarized in the table below.

| Factor | Key Consideration | Recommended Best Practice |

| Solubility & Precipitation | This compound has limited solubility in aqueous media and can precipitate. | Prepare a high-concentration stock in anhydrous DMSO. Dilute serially or dropwise into pre-warmed (37°C) media. Avoid final concentrations that exceed its solubility limit. |

| Media Composition | Different media have varying components that can affect solubility. | If encountering precipitation, test solubility in different basal media (e.g., RPMI-1640 vs. DMEM). |

| Serum Protein Binding | Serum proteins sequester free this compound, reducing its effective concentration. | Be consistent with the serum concentration used across experiments. If possible, determine the optimal serum concentration for your cell line that balances viability and drug availability. Report the serum concentration used in all publications. |

| pH | Changes in media pH can affect solubility and chemical stability. | Use well-buffered media and monitor pH in long-term experiments. |

| Temperature | Temperature fluctuations can impact solubility. | Maintain a constant 37°C incubation. Avoid repeated warming and cooling of this compound-containing media. |

| Stock Solution Stability | Repeated freeze-thaw cycles can degrade the compound. | Aliquot the DMSO stock solution and store at -20°C or -80°C. Prepare fresh dilutions for each experiment. |

| Chemical Stability | The chemical half-life of this compound in cell culture media is not well-documented. | For long-term incubations (> 24-48 hours), consider the possibility of degradation. If precise concentrations are critical, perform a stability assessment as outlined in Protocol 3. |

VI. Conclusion: Ensuring Scientific Rigor in this compound Research

The in vitro stability of this compound in cell culture media is a multifaceted issue that extends beyond simple solubility. It encompasses the dynamic interplay of media components, serum proteins, pH, and temperature, all of which can influence the bioavailability and ultimate efficacy of the drug in an experimental setting. By understanding these factors and implementing the standardized protocols and best practices outlined in this guide, researchers can significantly enhance the reproducibility and reliability of their in vitro studies with this compound. A thorough characterization of the experimental system, including an awareness of the compound's stability limitations, is a cornerstone of robust scientific inquiry and is essential for the accurate interpretation of data in the development of novel cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Immunomodulatory Landscape of Pixantrone: A Technical Guide for Researchers